EINECS 264-532-7

CAS No.:

Cat. No.: VC8909458

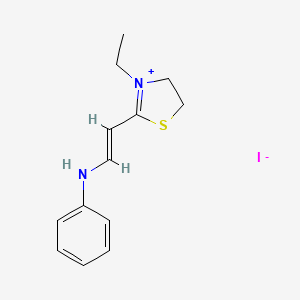

Molecular Formula: C13H17IN2S

Molecular Weight: 360.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H17IN2S |

|---|---|

| Molecular Weight | 360.26 g/mol |

| IUPAC Name | N-[(E)-2-(3-ethyl-4,5-dihydro-1,3-thiazol-3-ium-2-yl)ethenyl]aniline;iodide |

| Standard InChI | InChI=1S/C13H16N2S.HI/c1-2-15-10-11-16-13(15)8-9-14-12-6-4-3-5-7-12;/h3-9H,2,10-11H2,1H3;1H |

| Standard InChI Key | UZMRRJAQORCIRP-UHFFFAOYSA-N |

| Isomeric SMILES | CC[N+]1=C(SCC1)/C=C/NC2=CC=CC=C2.[I-] |

| Canonical SMILES | CC[N+]1=C(SCC1)C=CNC2=CC=CC=C2.[I-] |

Introduction

Chemical Identification and Structural Profile

Primary Identifiers

The compound is uniquely characterized by the following identifiers:

Structural Characteristics

The molecule consists of a thiazolium ring (a five-membered heterocycle containing sulfur and nitrogen) substituted with:

-

An ethyl group at the 3-position.

-

A vinyl group at the 2-position, further functionalized with a phenylamino (anilino) moiety.

-

An iodide counterion to balance the positive charge on the thiazolium ring.

This structure suggests potential reactivity at the vinyl and thiazolium sites, making it relevant in organic synthesis and catalysis .

Physicochemical Properties

Limited experimental data are available for this compound. The following table summarizes known and inferred properties:

| Property | Value/Status | Source |

|---|---|---|

| Physical State | Not reported | |

| Melting Point | No data available | |

| Solubility | No data available | |

| Partition Coefficient (LogP) | Not computed | |

| Stability | Likely hygroscopic (iodide salts) |

The absence of key physicochemical data underscores the need for further experimental characterization.

Synthesis and Production

-

Quaternization of Thiazoles: Reaction of a thiazole derivative with an alkylating agent (e.g., ethyl iodide) to form the thiazolium cation .

-

Vinylation Reactions: Introduction of the β-anilinovinyl group through condensation or cross-coupling methodologies.

The iodide counterion likely originates from the quaternization step or subsequent metathesis.

| Hazard Category | Classification | Source |

|---|---|---|

| Skin Irritation | Category 2 (H315) | |

| Eye Irritation | Category 2 (H319) | |

| Respiratory Irritation | Category 3 (H335) |

Precautionary Measures

-

Personal Protective Equipment (PPE): Gloves, goggles, and respiratory protection in poorly ventilated areas .

-

Handling: Avoid dust formation and direct contact with skin or eyes .

-

Storage: Keep in a tightly sealed container in a dry, well-ventilated environment .

Regulatory and Compliance Status

Global Regulatory Listings

| Regulatory Body | Status | Source |

|---|---|---|

| European Inventory (EINECS) | Listed (264-532-7) | |

| U.S. TSCA Inventory | Not listed | |

| China Hazardous Chemicals | Not listed |

Research Gaps and Future Directions

-

Toxicological Profiling: Acute and chronic toxicity studies are needed to refine safety guidelines.

-

Synthetic Optimization: Development of scalable and sustainable synthesis routes.

-

Application Exploration: Screening for catalytic or pharmacological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume